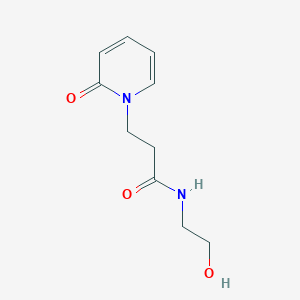
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound features a hydroxyethyl group attached to a pyridinone ring, which is further connected to a propanamide moiety. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide typically involves the reaction of 2-hydroxyethylamine with 3-(2-oxopyridin-1(2h)-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the dihydropyridine derivative.
Substitution: The major products are the substituted amides or thioamides.
Applications De Recherche Scientifique
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)butanamide
- n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)pentanamide
- n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)hexanamide
Uniqueness
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-3-(2-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C10H14N2O3/c13-8-5-11-9(14)4-7-12-6-2-1-3-10(12)15/h1-3,6,13H,4-5,7-8H2,(H,11,14) |
Clé InChI |
VWXJHFXAANDOOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)CCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


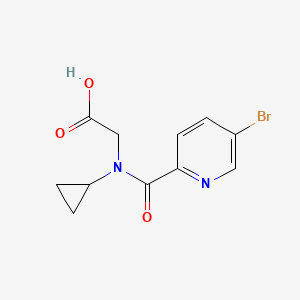

![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)
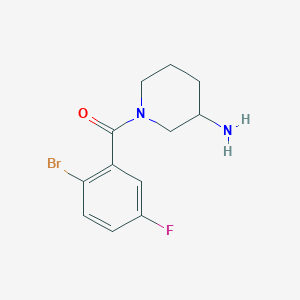
![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)
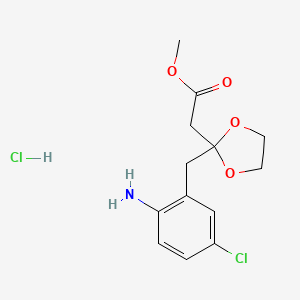
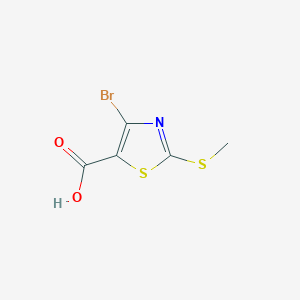


![8-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14913928.png)


![((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14913957.png)

